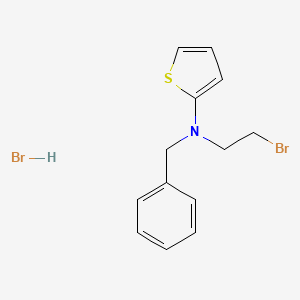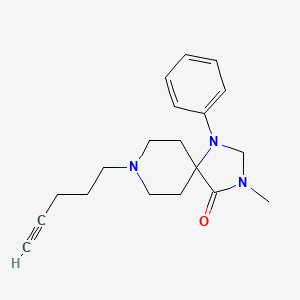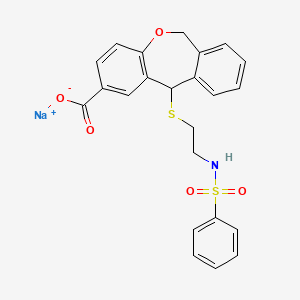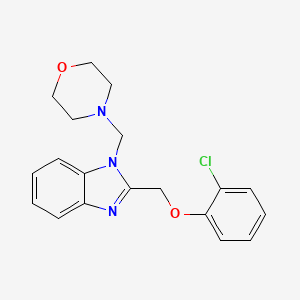
Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-morpholinomethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-morpholinomethyl- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-morpholinomethyl- typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of 2-((o-chlorophenoxy)methyl) Group: This step involves the reaction of the benzimidazole core with o-chlorophenoxyacetic acid in the presence of a dehydrating agent like thionyl chloride.
Attachment of 1-Morpholinomethyl Group: The final step is the reaction of the intermediate product with morpholine in the presence of a suitable base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-morpholinomethyl- undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-morpholinomethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-morpholinomethyl- involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Inhibition of enzyme activity or disruption of cellular processes, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((2-thiazolylamino)methyl)-
- 2-((o-Chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)benzimidazole
Uniqueness
Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-morpholinomethyl- stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its morpholinomethyl group enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
84138-39-6 |
|---|---|
Molekularformel |
C19H20ClN3O2 |
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
4-[[2-[(2-chlorophenoxy)methyl]benzimidazol-1-yl]methyl]morpholine |
InChI |
InChI=1S/C19H20ClN3O2/c20-15-5-1-4-8-18(15)25-13-19-21-16-6-2-3-7-17(16)23(19)14-22-9-11-24-12-10-22/h1-8H,9-14H2 |
InChI-Schlüssel |
LDUKEWJXJHLFCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




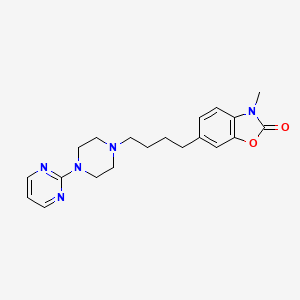
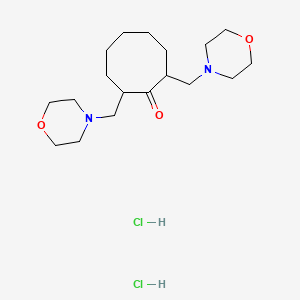
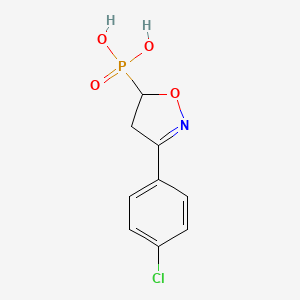
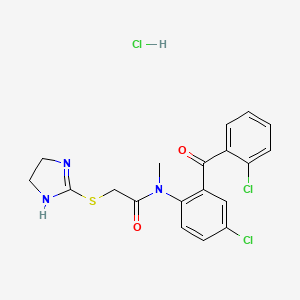
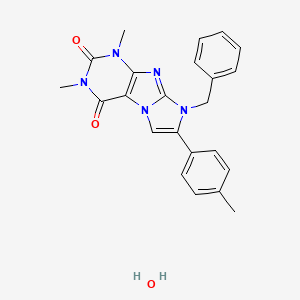

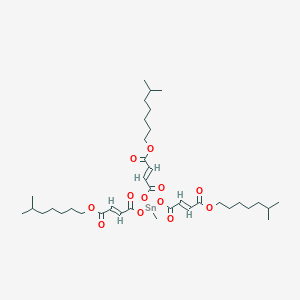

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(2,3,4,5,6-pentafluorophenyl)propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12757388.png)
